Hydroquinine hydrobromide
Overview
Description
Hydroquinine hydrobromide is a small molecule drug1. It is used for the treatment, control, prevention, and improvement of several diseases and conditions such as lightening light brown color patches on skin, age spots, skin discolorations associated with pregnancy, skin trauma, birth control pills, and hormone replacement therapy during menopause2.
Synthesis Analysis
Hydroquinine, a type of phenol, is synthesized through a process involving ionic liquids (ILs) as catalysts3. Five SO3H-functionalized ILs having different cations were prepared and characterized by NMR and FTIR techniques3. The method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst4.
Molecular Structure Analysis
The molecular formula of Hydroquinine hydrobromide is C20H26N2O21. It is an aromatic organic compound that is a derivative of benzene, having two hydroxyl groups bonded to a benzene ring in a para position5.
Chemical Reactions Analysis
Hydroquinine reduces melanin pigment production through inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway6. It also undergoes oxidation reactions to form p-quinones5.
Physical And Chemical Properties Analysis
Hydroquinine hydrobromide is a white, crystalline substance that is soluble in water and ethanol, but insoluble in ether and chloroform7. It has a molecular weight of 407.34 g/mol (anhydrous basis)8.
Scientific Research Applications
Antibacterial Properties
- Antibacterial Activity Against Pseudomonas aeruginosa : Hydroquinine has demonstrated antibacterial properties, particularly effective against various bacterial strains including Pseudomonas aeruginosa. It's been found that hydroquinine induces overexpression of RND-type efflux pumps in Pseudomonas aeruginosa at concentrations half its minimum inhibitory concentration (MIC) (Rattanachak et al., 2022).
- Inhibition of Virulence Factors in Bacteria : Research indicates that hydroquinine can inhibit specific virulence factors in Pseudomonas aeruginosa. This includes suppression of flagellar-related genes and impairment in biofilm formation, which are crucial for bacterial pathogenicity (Rattanachak et al., 2022).
Potential for Detoxification
- Detoxification by Fungal Bioremediation : A study has shown that hydroquinine's genotoxic effects, such as DNA damage, can be mitigated by a fungus called Penicillium chrysogenum var. halophenolicum. This fungus can degrade hydroquinine under hypersaline conditions, suggesting its potential for environmental detoxification (Pereira et al., 2014).
Chemical Properties and Analysis
- Structural Analysis of Hydrobromides : The structural properties of hydrobromides, including those of hydroquinine, have been examined using X-ray diffraction analysis. This study provides insights into the chemical structure and molecular interactions within these compounds (Ryzhakov et al., 2017).
- Analytical Method for Determination of Hydroquinine : A flow injection-indirect spectrophotometry method based on the formation of the Iron(II)-Phenanthroline complex has been developed for the determination of hydroquinine. This method provides a fast and sensitive approach for hydroquinine analysis in various products (Albhibani et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKQYYLUFOIOJF-DSXUQNDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroquinine hydrobromide | |
CAS RN |
85153-19-1 | |
Record name | Cinchonan-9-ol, 10,11-dihydro-6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85153-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroquinine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085153191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROQUININE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26K81T6MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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